molecular formula C16H15ClN2OS B2791981 3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105239-06-2

3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2791981
CAS No.: 1105239-06-2
M. Wt: 318.82
InChI Key: YGVQJICQYGWSHY-UHFFFAOYSA-N
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Description

3-Butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thieno[3,2-d]pyrimidin-4(3H)-one family This compound features a thieno[3,2-d]pyrimidin-4(3H)-one core with a butyl group at the 3-position and a 3-chlorophenyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The butyl group can be introduced through nucleophilic substitution reactions, while the 3-chlorophenyl group can be added via electrophilic aromatic substitution.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-Butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, 3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has shown promise in various assays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating diseases.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • 3-ethyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • 3-propyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

  • 3-butyl-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Uniqueness: 3-Butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one stands out due to its specific structural features, which influence its reactivity and biological activity. The presence of the butyl group and the 3-chlorophenyl group contribute to its unique properties compared to similar compounds.

Properties

IUPAC Name

3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-2-3-7-19-10-18-14-13(9-21-15(14)16(19)20)11-5-4-6-12(17)8-11/h4-6,8-10H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVQJICQYGWSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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